molecular formula C18H21BClNO3 B8243473 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine

Cat. No.: B8243473
M. Wt: 345.6 g/mol
InChI Key: XEMBCEXOQVHLNC-UHFFFAOYSA-N
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Description

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is an organic compound that features a pyridine ring substituted with a chlorinated phenoxy group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine typically involves the following steps:

    Formation of the Boronate Ester: The starting material, 2-chloro-5-bromophenol, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronate ester intermediate.

    Nucleophilic Substitution: The boronate ester is then reacted with 3-chloromethylpyridine in the presence of a base like sodium hydride or potassium carbonate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.

    Catalyst Recovery and Reuse: Efficient recovery and reuse of palladium catalysts to reduce costs.

    Purification: Use of techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydride, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Cross-Coupling Reactions: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

    Drug Development: Potential use in the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Industry

    Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.

Mechanism of Action

The compound’s effects are primarily exerted through its participation in cross-coupling reactions. The boronate ester group interacts with palladium catalysts to form a reactive intermediate that couples with halides to form new carbon-carbon bonds. This mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond.

    Transmetalation: The boronate ester transfers its organic group to the palladium.

    Reductive Elimination: The new carbon-carbon bond is formed, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Uniqueness

3-((2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)pyridine is unique due to its combination of a pyridine ring and a boronate ester, which allows it to participate in a wide range of synthetic transformations. Its structure provides versatility in forming various derivatives through cross-coupling and substitution reactions, making it valuable in both research and industrial applications.

Properties

IUPAC Name

3-[[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BClNO3/c1-17(2)18(3,4)24-19(23-17)14-7-8-15(20)16(10-14)22-12-13-6-5-9-21-11-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMBCEXOQVHLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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